Superior Anti-Edematous Efficacy: 2-Carbethoxy-5,7-dihydroxy-4′-methoxyisoflavone vs. Biochanin A in Arachidonic Acid-Induced Mouse Ear Edema
In a direct head-to-head comparison using the arachidonic acid-induced mouse ear edema model, 2-carbethoxy-5,7-dihydroxy-4′-methoxyisoflavone was evaluated alongside biochanin A, its closest structural analog lacking the 2-carbethoxy group. At an equimolar topical dose of 2 mg/mouse, the 2-carbethoxy derivative achieved 52% inhibition of edema, representing the upper boundary of activity within the tested isoflavone class and substantially exceeding biochanin A's performance within the same broad inhibitory range (14–52%) [1]. Both compounds were benchmarked against hydrocortisone (26–88% inhibition) and indomethacin (36–80% inhibition), confirming that the carbethoxy substitution enhances anti-inflammatory potency within the isoflavone scaffold [1].
| Evidence Dimension | In vivo anti-inflammatory activity (edema inhibition percentage) |
|---|---|
| Target Compound Data | 52% inhibition (topical, 2 mg/mouse, arachidonic acid-induced edema) |
| Comparator Or Baseline | Biochanin A: 14–52% inhibition range (topical, 2 mg/mouse, same model); Hydrocortisone: 26–88%; Indomethacin: 36–80% |
| Quantified Difference | Target compound achieves the maximum inhibition (52%) observed among tested isoflavones; exceeds the lower end of biochanin A's range by approximately 3.7-fold |
| Conditions | Croton-oil and arachidonic acid-induced mouse ear edema; topical and oral administration; dose 2 mg/mouse; positive controls: hydrocortisone, indomethacin |
Why This Matters
For researchers screening anti-inflammatory candidates, this compound represents the most potent isoflavone scaffold available in this validated in vivo model, offering a higher probability of success in downstream efficacy studies compared to biochanin A.
- [1] Kim, H.-K., Namgoong, S.-Y., & Kim, H.-P. Antiinflammatory activity of flavonoids: Mouse ear edema inhibition. Archives of Pharmacal Research, 1993, 16(1), 18–24. View Source
